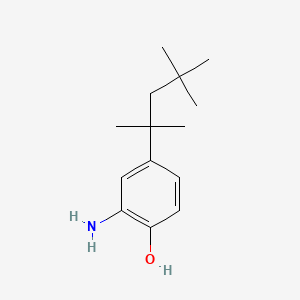

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Übersicht

Beschreibung

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound with the molecular formula C14H23NO It is known for its unique structure, which includes an amino group and a phenolic hydroxyl group attached to a benzene ring, along with a bulky alkyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the alkylation of a phenol derivative followed by amination. One common method is as follows:

Alkylation: The starting material, 4-hydroxyacetophenone, undergoes Friedel-Crafts alkylation with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Amination: The resulting 4-(2,4,4-trimethylpentan-2-yl)phenol is then subjected to nitration followed by reduction to introduce the amino group at the ortho position relative to the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Iron powder, hydrochloric acid.

Substitution: Sodium nitrite, hydrochloric acid, aromatic compounds.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Azo dyes and other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated the compound's efficacy against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a significant growth inhibition of these cells, with the compound exhibiting a lower GI50 value than standard chemotherapeutic agents like cisplatin and doxorubicin .

| Cell Line | GI50 (µM) | Standard Drug Comparison |

|---|---|---|

| HeLa | 8.12 ± 0.43 | Lower than cisplatin |

| MCF-7 | 3.18 ± 0.11 | Lower than doxorubicin |

1.2 Mechanism of Action

The mechanism of action appears to involve molecular interactions with key proteins involved in cancer progression, such as NEK kinases and TP53. In silico studies using molecular docking and density functional theory (DFT) calculations have shown promising binding affinities, suggesting that the compound may inhibit critical pathways in cancer cell proliferation .

Material Science Applications

2.1 Flame Retardant Properties

Another significant application of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is in the development of flame retardant materials. Research has demonstrated that incorporating this compound into polymer matrices enhances their fire resistance properties. The synergistic effects observed when combined with other flame retardants indicate its potential for use in various industrial applications .

| Material Type | Flame Retardant Mechanism |

|---|---|

| Polymeric Substrates | Synergistic mixture enhances thermal stability |

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the amino group and the bulky trimethylpentane substituent. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Environmental Considerations

4.1 Emerging Contaminants

As a compound that may be released into the environment through various industrial processes, there is growing concern regarding its fate and transformation products in ecological systems. Studies are ongoing to assess its impact as an emerging contaminant and to develop analytical methods for detecting its presence in environmental samples .

Wirkmechanismus

The mechanism of action of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol depends on its specific application. For example, in its role as an antioxidant, the phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The amino group can also participate in various biochemical pathways, interacting with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,4,4-Trimethylpentan-2-yl)phenol: Lacks the amino group, making it less versatile in certain chemical reactions.

2-Amino-4-tert-butylphenol: Similar structure but with a different alkyl substituent, leading to variations in steric effects and reactivity.

2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol: Another structurally similar compound with different steric properties.

Uniqueness

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the combination of its bulky alkyl group and the presence of both amino and phenolic hydroxyl groups. This structural arrangement provides distinct reactivity and potential for diverse applications in synthesis and industrial processes.

Biologische Aktivität

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

The biological activity of this compound can be attributed to its structural features:

- Phenolic Hydroxyl Group : This group can donate hydrogen atoms to neutralize free radicals, acting as an antioxidant and preventing oxidative damage.

- Amino Group : The amino group is involved in various biochemical pathways, allowing interaction with enzymes and receptors that are crucial for its biological effects.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit several key biological activities:

- Antioxidant Properties : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Anticancer Activity : Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

A significant study evaluated the anticancer potential of this compound against three human cancer cell lines:

- MDA-MB231 (breast cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound demonstrated varying degrees of cytotoxicity across these cell lines. Molecular docking studies suggested strong interactions with key proteins involved in apoptosis and cell cycle regulation .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB231 | 5.12 ± 0.22 |

| MCF-7 | 3.95 ± 0.18 |

| HeLa | 6.78 ± 0.45 |

These results indicate that the compound could serve as a potential lead in anticancer drug development.

In Silico Investigations

In silico studies have been conducted to further understand the interactions of the compound at a molecular level. Molecular dynamics simulations and density functional theory (DFT) calculations revealed that this compound has favorable binding affinities with targets such as p53 and caspases, which are critical in cancer therapy .

Additional Biological Activities

Beyond its anticancer properties, the compound has been investigated for other biological activities:

Eigenschaften

IUPAC Name |

2-amino-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESJCRMQEYZHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064103 | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6073-20-7 | |

| Record name | 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6073-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006073207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.